
4-Amino-3-(3-chloro-4-methoxyphenyl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes: The synthetic preparation of this compound involves several steps. One common approach is through Suzuki–Miyaura (SM) coupling, a powerful carbon–carbon bond-forming reaction. In SM coupling, boron reagents play a crucial role. Specifically, organoboron reagents are transmetalated with palladium to form the desired C–C bond . The specific synthetic route for this compound would involve the coupling of appropriate boron reagents with a chloro-methoxyphenyl halide.
Industrial Production: While industrial-scale production methods may vary, the use of SM coupling in combination with efficient purification techniques is likely employed.
Chemical Reactions Analysis
Reactions: 4-Amino-3-(3-chloro-4-methoxyphenyl)butanoic acid can participate in various chemical reactions:
Oxidation: Undergoes oxidation reactions.
Reduction: Reacts with reducing agents.
Substitution: Can undergo nucleophilic substitution reactions.
Boron Reagents: As mentioned earlier, boron reagents are essential for SM coupling.
Halides: Chloro-methoxyphenyl halides are used as starting materials.
Palladium Catalysts: Facilitate the coupling process.
Major Products: The major product formed from the coupling reaction would be the desired compound itself.
Scientific Research Applications
4-Amino-3-(3-chloro-4-methoxyphenyl)butanoic acid finds applications in:
Medicine: Investigated for potential therapeutic effects.
Chemistry: Used as a building block in organic synthesis.
Industry: May have applications in materials science or fine chemicals.
Mechanism of Action
The compound’s mechanism of action likely involves interactions with specific molecular targets or pathways. Further research is needed to elucidate these details.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, it’s worth exploring related structures, such as Chlorambucil (CAS Number: 305-03-3), which contains a chloroethyl group and has applications in chemotherapy . Comparing these compounds could highlight the uniqueness of 4-Amino-3-(3-chloro-4-methoxyphenyl)butanoic acid.
Properties
Molecular Formula |
C11H14ClNO3 |
|---|---|
Molecular Weight |
243.68 g/mol |
IUPAC Name |
4-amino-3-(3-chloro-4-methoxyphenyl)butanoic acid |
InChI |
InChI=1S/C11H14ClNO3/c1-16-10-3-2-7(4-9(10)12)8(6-13)5-11(14)15/h2-4,8H,5-6,13H2,1H3,(H,14,15) |
InChI Key |
FNFBADJFROVIIB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CC(=O)O)CN)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Aminospiro[3.3]heptane-1-carboxylic acid](/img/structure/B13543039.png)
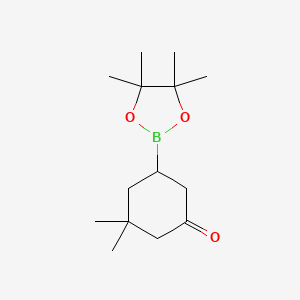

![ethyl4H,5H,6H,7H,8H,9H-pyrazolo[1,5-a][1,4]diazocine-2-carboxylatehydrochloride](/img/structure/B13543067.png)
![5-[({[3-Fluoro-4-(pyridin-3-yloxy)phenyl]methyl}amino)methyl]-2-methoxyphenol](/img/structure/B13543071.png)
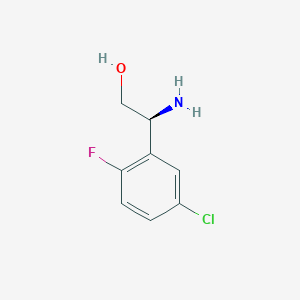
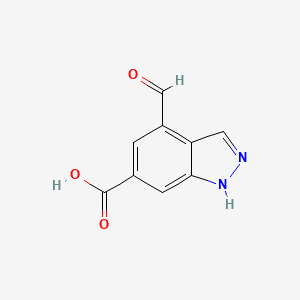
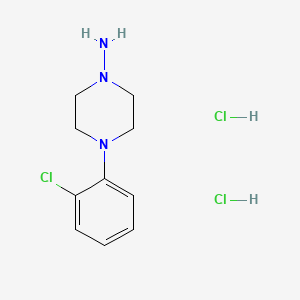
![2-[(2S)-4,4-difluoropyrrolidin-2-yl]propan-2-olhydrochloride](/img/structure/B13543082.png)
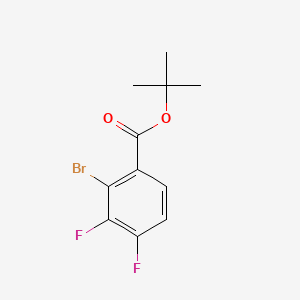
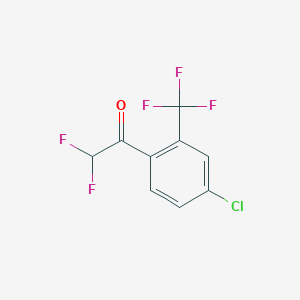
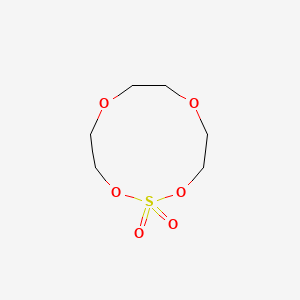
![Spiro[2.3]hexan-1-ylboronic acid pinacol ester](/img/structure/B13543105.png)
